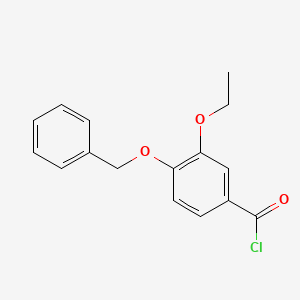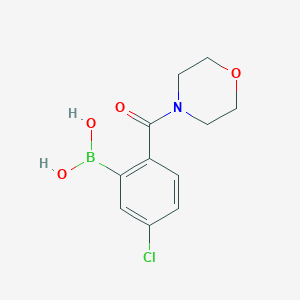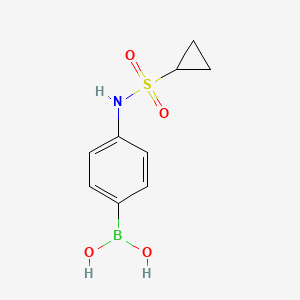
4-(Benzyloxy)-3-ethoxybenzoyl chloride
Overview
Description
4-(Benzyloxy)-3-ethoxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzyloxy group at the 4-position and an ethoxy group at the 3-position on the benzene ring, with a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-ethoxybenzoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-ethoxybenzaldehyde and benzyl chloride.
Formation of Benzyloxy Group: The hydroxyl group of 4-hydroxy-3-ethoxybenzaldehyde is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)-3-ethoxybenzaldehyde.
Oxidation: The aldehyde group is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.
Formation of Benzoyl Chloride: Finally, the carboxylic acid is converted to the benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-3-ethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Esters and Amides: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
4-(Benzyloxy)-3-ethoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs due to its ability to form bioactive molecules.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the synthesis of compounds for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-ethoxybenzoyl chloride involves its reactivity as a benzoyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is crucial in its role as an intermediate in organic synthesis and its potential biological activity.
Molecular Targets and Pathways:
Acylation Reactions: Targets nucleophilic sites in molecules, leading to the formation of esters, amides, and other derivatives.
Biological Pathways: Potential to interact with enzymes and proteins through covalent modification, influencing biological processes.
Comparison with Similar Compounds
4-(Benzyloxy)-3-ethoxybenzoyl chloride can be compared with other benzoyl chlorides and related compounds:
4-(Benzyloxy)benzoyl chloride: Lacks the ethoxy group, leading to different reactivity and applications.
3-Ethoxybenzoyl chloride: Lacks the benzyloxy group, affecting its chemical properties and uses.
4-(Benzyloxy)-3-chlorobenzoyl chloride: Contains a chlorine atom instead of an ethoxy group, resulting in distinct chemical behavior.
Uniqueness: The presence of both benzyloxy and ethoxy groups in this compound provides unique reactivity and versatility in chemical synthesis, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-ethoxy-4-phenylmethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-15-10-13(16(17)18)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLYQAHEEZHWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)



![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)

![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)




![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)
![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)
